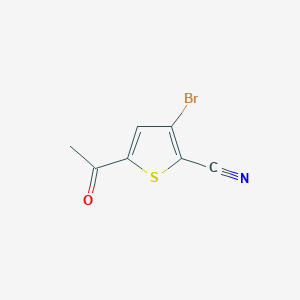

5-Acetyl-3-bromothiophene-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

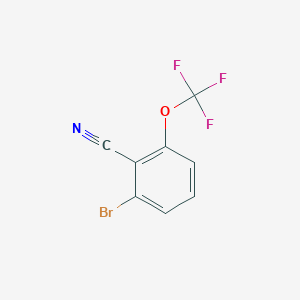

5-Acetyl-3-bromothiophene-2-carbonitrile is a chemical compound with the molecular formula C7H4BrNOS and a molecular weight of 230.08 .

Synthesis Analysis

The synthesis of 5-Acetyl-3-bromothiophene-2-carbonitrile involves various chemical reactions. For instance, 2-Acetyl-5-bromothiophene was used as a starting reagent in the synthesis of bithiophene bis-imidazo .Molecular Structure Analysis

The InChI code for 5-Acetyl-3-bromothiophene-2-carbonitrile is 1S/C7H4BrNOS/c1-4(10)6-2-5(8)7(3-9)11-6/h2H,1H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

5-Acetyl-3-bromothiophene-2-carbonitrile is involved in various chemical reactions. For example, it is used in the synthesis of bithiophene bis-imidazo .Physical And Chemical Properties Analysis

5-Acetyl-3-bromothiophene-2-carbonitrile is a solid substance at room temperature .Scientific Research Applications

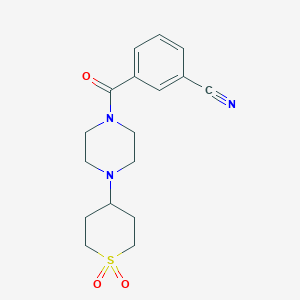

- Summary of the application : In the realm of material science, 5-Acetyl-4-bromothiophene-2-carbonitrile serves as a valuable precursor for the creation of novel materials with tailored properties .

- Methods of application : Its chemical structure can be leveraged to engineer substances with enhanced thermal stability, improved mechanical strength, or unique optical characteristics .

- Summary of the application : Thiophene-based analogs, like 5-Acetyl-3-bromothiophene-2-carbonitrile, have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

- Methods of application : They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Results or outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

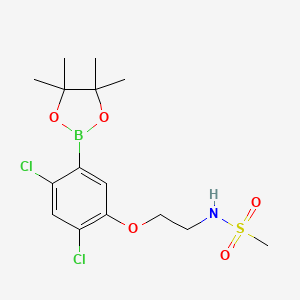

- Summary of the application : 2-Acetyl-5-bromothiophene, a related compound, was used as a starting reagent in the synthesis of bithiophene bis-imidazo .

Material Science

Medicinal Chemistry

Synthesis of Bithiophene Bis-Imidazo Derivatives

Preparation of Phosphorus-Containing Fused Bicyclic Compounds

- Summary of the application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

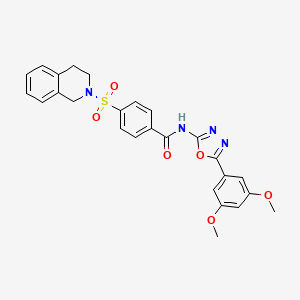

- Summary of the application : The versatility of 5-Acetyl-4-bromothiophene-2-carbonitrile extends beyond the pharmaceutical realm, as it also finds applications in the agrochemical sector .

- Methods of application : Its unique chemical properties contribute to the synthesis of advanced crop protection agents, such as potent and selective pesticides .

Organic Semiconductors

Agrochemical Sector

Safety And Hazards

5-Acetyl-3-bromothiophene-2-carbonitrile can be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name |

5-acetyl-3-bromothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c1-4(10)6-2-5(8)7(3-9)11-6/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVQXGUFLUZKIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-3-bromothiophene-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2425343.png)

![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2425344.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2425355.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2425357.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2425361.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2425362.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2425364.png)